molecular formula C19H10N2O8 B11532039 2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11532039
M. Wt: 394.3 g/mol
InChI Key: DUARMDKGDYQZAC-UHFFFAOYSA-N
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Description

2-OXO-2H-CHROMEN-7-YL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarin and phthalimide, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2H-CHROMEN-7-YL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE typically involves the following steps:

    Preparation of 7-hydroxy-2H-chromen-2-one: This can be achieved by the condensation of salicylaldehyde with acetic anhydride in the presence of a base.

    Formation of 2-oxo-2H-chromen-7-yl acetate: The 7-hydroxy-2H-chromen-2-one is then reacted with acetic anhydride to form the acetate derivative.

    Coupling with phthalimide derivative: The final step involves the coupling of 2-oxo-2H-chromen-7-yl acetate with 4-nitrophthalimide in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2H-CHROMEN-7-YL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

2-OXO-2H-CHROMEN-7-YL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-2H-CHROMEN-7-YL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is not fully understood but is believed to involve interactions with various molecular targets and pathways. The coumarin moiety may interact with enzymes and receptors, while the phthalimide group could contribute to its binding affinity and specificity. These interactions may lead to the modulation of biological processes such as enzyme inhibition, receptor activation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2H-CHROMEN-7-YL 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETATE is unique due to the combination of coumarin and phthalimide moieties, which may confer distinct chemical and biological properties. Its specific substituents and structural features differentiate it from other coumarin derivatives, potentially leading to unique interactions and activities.

Properties

Molecular Formula

C19H10N2O8

Molecular Weight

394.3 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C19H10N2O8/c22-15-7-5-10-4-6-11(8-14(10)29-15)28-16(23)9-20-18(24)12-2-1-3-13(21(26)27)17(12)19(20)25/h1-8H,9H2

InChI Key

DUARMDKGDYQZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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